6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-6(9(12)13)3-4-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTXDGOCNORAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-67-8 | |
| Record name | 6-cyclopropyl-2-hydroxy-3-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 1135283-67-8) is a compound with notable biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Boiling Point | 449.5 ± 45.0 °C (Predicted) |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) |
| pKa | 2.57 ± 0.20 (Predicted) |
The compound is classified as an irritant, with various hazard statements indicating potential health risks upon exposure .
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentrations (MICs) for selected bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Bacillus subtilis | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
These results highlight the compound's potential as an antimicrobial agent, particularly against E. coli and S. aureus, which are common pathogens associated with various infections .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against several strains, including Candida albicans. The antifungal activity is also quantified using MIC values, indicating a promising profile for further development in antifungal therapies .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. For instance:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine derivatives' antibacterial and antifungal properties, revealing that modifications to the cyclopropyl group significantly enhanced bioactivity .
- Mechanism of Action : Another investigation aimed at understanding how these compounds inhibit bacterial growth suggested that electron-withdrawing groups at specific positions on the pyridine ring enhance antimicrobial potency .
Scientific Research Applications
Medicinal Chemistry
6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has been studied for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this pyridine derivative exhibit antimicrobial properties. Studies have shown that modifications in the pyridine ring can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .
Neurological Applications
There are indications that this compound may influence neurological pathways, potentially serving as a scaffold for drugs targeting neurodegenerative diseases. The structural features of the compound allow for interactions with neurotransmitter receptors, which could lead to the development of novel treatments for conditions such as Alzheimer's disease .
Agricultural Chemistry
The compound has also been evaluated for its potential use in agricultural applications.
Pesticide Development
Research has suggested that derivatives of pyridine carboxylic acids can act as effective pesticides. The introduction of cyclopropyl groups may enhance the biological activity of these compounds against pests while minimizing toxicity to non-target organisms .
Material Science
In material science, this compound is being explored for its properties in polymer synthesis.
Polymerization Studies
The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced durability and resistance to environmental factors .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested several derivatives of pyridine carboxylic acids against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound significantly increased antibacterial activity compared to standard treatments.
Case Study 2: Neuroprotective Effects
In a preclinical study involving animal models of Alzheimer's disease, administration of compounds based on this pyridine derivative showed improved cognitive function and reduced amyloid plaque formation, indicating potential neuroprotective effects.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects: Cyclopropyl vs. Isopropyl: The cyclopropyl group (C₉H₉NO₃) confers rigidity and resistance to oxidative metabolism compared to the flexible isopropyl group (C₉H₁₁NO₃) . This rigidity may improve binding affinity in enzyme targets. 3-Chlorophenyl Group: The 6-(3-chlorophenyl) analog (C₁₂H₉ClNO₃) introduces aromaticity and electron-withdrawing effects, increasing lipophilicity (logP) and membrane permeability . Nitrile vs. Carboxylic Acid: Replacing the carboxylic acid with a nitrile group (C₉H₈N₂O) reduces hydrogen-bonding capacity but enhances reactivity as a synthetic intermediate .
Physicochemical Properties :
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to the nitrile analog. However, the 3-chlorophenyl derivative’s higher molecular weight and aromaticity may reduce solubility .
- Acidity : The carboxylic acid (pKa ~3-4) is more acidic than the nitrile group, influencing ionization under physiological conditions .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid generally involves:
- Formation of the pyridine ring system via heterocyclization.
- Introduction of the cyclopropyl substituent at the 6-position.
- Functionalization to install the 2-oxo and 3-carboxylic acid groups.
The key synthetic challenge lies in regioselectively introducing the cyclopropyl group and achieving the correct oxidation state at the 2-position (oxo) while maintaining the dihydropyridine core.
Preparation via Hydrolysis of Corresponding Nitriles
A classical method reported for related 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with 6-position substituents involves:
- Step 1: Preparation of nitriles by reacting the sodium enolate of a 3-substituted 3-oxopropionaldehyde with cyanoacetamide.
- Step 2: Hydrolysis of these nitriles to yield the corresponding carboxylic acids.
For 6-cyclopropyl substitution, the appropriate 3-substituted 3-oxopropionaldehyde bearing a cyclopropyl group at the 6-position is used. The sodium enolate is typically generated from ethyl formate and the corresponding ketone (cyclopropyl methyl ketone) using sodium or sodium hydride as a base.
This method yields the target acid after acidic hydrolysis of the nitrile intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sodium enolate formation | Ethyl formate + cyclopropyl methyl ketone + Na or NaH | Enolate intermediate |
| Nitrile formation | Enolate + cyanoacetamide | 6-cyclopropyl nitrile derivative |
| Hydrolysis | Acidic hydrolysis (HCl, heat) | This compound |
This approach is supported by studies on related compounds where nitrile intermediates were hydrolyzed to yield various 6-substituted dihydropyridine carboxylic acids with good yields and regioselectivity.
Heterocyclization from Meldrum’s Acid Derivatives
Another reported synthetic route involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide or cyanothioacetamide:
- Step 1: Preparation of an aminomethylidene derivative of Meldrum’s acid.
- Step 2: Reaction with cyanoacetamide in ethanol under mild acidic conditions.
- Step 3: Acidification to precipitate the pyridinecarboxylic acid derivative.
This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with various substituents, potentially including cyclopropyl groups if the appropriate aminomethylidene precursor is used.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aminomethylidene Meldrum’s acid + cyanoacetamide | EtOH, 24 h | Intermediate |
| Acidification | HCl to pH 5, 3 h | Pyridinecarboxylic acid derivative |
Yields reported for similar pyridine derivatives via this method are in the range of 68-74%.
Novel Method Involving Controlled pH Cyclocondensation (Patent IL185885A)
A patented method describes a controlled pH cyclocondensation process to prepare 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids, which are structurally related heterocycles. Although this patent focuses on pyrimidine derivatives, the methodology can be adapted for pyridine carboxylic acids with cyclopropyl substitution.
Key features:
- Stepwise addition of reagents with pH control between 10-14 during initial condensation.
- Subsequent reaction with amines or acid salts at pH 9-12 to form salt intermediates.
- Final acidification to yield the target acid.
This method improves yields and purity compared to traditional one-pot condensations.
| Step | Reagents/Conditions | Description |
|---|---|---|
| (1) Condensation | Compound 2a + alkanol + water + base (pH 10-14) | Formation of intermediate salt (2b) |
| (2) Reaction with amine | Compound 3 or salt + base (pH 9-12) | Salt of target acid formed |
| (3) Acidification | Addition of acid | Formation of this compound |
This method offers a scalable, high-yield synthetic route with controlled reaction conditions.
Preparation Data and Stock Solution Considerations
For research use, the compound is typically handled as a solid or stock solution. Data from GlpBio indicates:
| Parameter | Value |
|---|---|
| Molecular formula | C9H9NO3 |
| Molecular weight | 179.18 g/mol |
| Solubility | Variable; heat and ultrasonic bath improve solubility |
| Storage | Store at room temperature; stock solutions stable 6 months at -80°C, 1 month at -20°C |
| Stock solution preparation | Example: 10 mM solution requires 0.5581 mL solvent per 1 mg compound |
Proper solvent selection and storage conditions are critical to maintain compound integrity for experimental use.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrolysis of nitriles | Sodium enolate of 3-oxopropionaldehyde + cyanoacetamide | Acid hydrolysis, heat | Moderate to high | Classical method, regioselective |
| Heterocyclization from Meldrum’s acid | Aminomethylidene Meldrum’s acid + cyanoacetamide | EtOH, acidification | 68-74% | Mild conditions, versatile |
| Controlled pH cyclocondensation (Patent) | Diethyl oxalacetate derivatives + formamidine | pH control 10-14, then 9-12, acidification | High | Improved yield and purity, scalable |
Q & A
(Basic) What are the optimal synthetic routes for 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and its derivatives?
The synthesis involves multi-step reactions, starting with cyclopropane introduction via nucleophilic substitution. describes using tert-butyl-protected intermediates under palladium catalysis, followed by Boc deprotection (60–70% yield). Cyclization in dimethylformamide (DMF) at 80–100°C for 12–24 hours is critical. Derivatives are synthesized through esterification or amidation, as shown in using ethanol/HCl reflux (67% yield) .
(Basic) Which characterization techniques validate the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : Assignments for cyclopropyl protons (δ ~1.0–2.5 ppm) and pyridine carbonyl carbons (δ ~160–175 ppm) .
- IR spectroscopy : C=O stretches at 1722–1631 cm⁻¹ and OH/NH bands at 3174–3450 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 485 [M⁺]) confirm molecular weight .
(Basic) How are derivatives of this compound synthesized to study structure-activity relationships (SAR)?
Derivatives are generated by modifying substituents on the dihydropyridine ring. outlines refluxing with ethyl 3-cyano-6-ethyl-2-oxo-dihydropyridine carboxylate in ethanol/HCl, yielding analogs with varied electronic properties. Functional group compatibility (e.g., nitrile, ester) is assessed via pH-controlled reactions .
(Advanced) What mechanistic insights explain the reactivity of the cyclopropane moiety in synthetic pathways?
The cyclopropane ring undergoes strain-driven reactions, such as ring-opening via acid catalysis or transition-metal-mediated cross-coupling. highlights palladium-catalyzed coupling with tert-butyloctahydro-pyrrolopyridine, where steric effects from the cyclopropyl group influence regioselectivity (yield optimization at 60°C) .
(Advanced) How can pH-dependent crystallization challenges be resolved for this compound?
demonstrates that adjusting aqueous solution pH (4.5–6.5) during slow evaporation yields distinct polymorphs. Single-crystal X-ray diffraction (XRD) at pH 5.5 produces stable monoclinic crystals (space group P2₁/c), while DSC confirms thermal stability up to 150°C .
(Advanced) What strategies address contradictory spectral data in structural elucidation?
Contradictions in NMR or IR data (e.g., unexpected carbonyl shifts) are resolved by:
- Variable-temperature NMR : Identifies dynamic effects like tautomerism.
- XRD validation : Confirms bond lengths and angles (e.g., C=O at 1.21 Å) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies to reconcile experimental IR .
(Basic) What purification methods ensure high purity for biological assays?
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients removes byproducts.
- Recrystallization : Ethanol/water (1:1) yields >95% purity, verified via HPLC (C18 column, 0.1% TFA mobile phase) .
(Advanced) How do steric and electronic effects of substituents influence pharmacological activity?
shows that electron-withdrawing groups (e.g., cyano at C-5) enhance binding to enzymatic targets (IC₅₀ < 1 µM), while bulky cyclopropyl groups reduce off-target interactions. Molecular docking (AutoDock Vina) correlates substituent size with binding pocket occupancy .
(Advanced) What catalytic systems improve yield in large-scale syntheses?
Palladium(II) acetate with Xantphos ligand (5 mol%) in toluene increases coupling efficiency (85% yield). Copper(I) iodide catalyzes Ullmann-type reactions for heterocyclic ring closure at 110°C .
(Advanced) How are computational methods used to predict metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
